molecular formula C15H13N3O2S B14224984 N-(2,6-Dimethylphenyl)-7-nitro-1,3-benzothiazol-2-amine CAS No. 820101-42-6

N-(2,6-Dimethylphenyl)-7-nitro-1,3-benzothiazol-2-amine

Cat. No.: B14224984
CAS No.: 820101-42-6
M. Wt: 299.3 g/mol
InChI Key: LZNQVELWYQXSSG-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-7-nitro-1,3-benzothiazol-2-amine: is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a nitro group at the 7th position and a dimethylphenyl group at the 2nd position of the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-7-nitro-1,3-benzothiazol-2-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include halogenating agents for electrophilic substitution and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Materials Science: It can be used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.

Biology and Medicine:

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.

    Cancer Research: It may be investigated for its potential anticancer properties through inhibition of specific enzymes or signaling pathways.

Industry:

    Dyes and Pigments: The compound can be used as a precursor in the synthesis of dyes and pigments for textile and printing industries.

    Sensors: It can be used in the development of chemical sensors for detecting specific analytes in environmental and industrial applications.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-7-nitro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. The compound may also interact with DNA or proteins, leading to inhibition of cellular processes and induction of apoptosis.

Comparison with Similar Compounds

    N-(2,6-Dimethylphenyl)-2-aminobenzothiazole: Similar structure but lacks the nitro group.

    7-Nitro-1,3-benzothiazol-2-amine: Similar structure but lacks the dimethylphenyl group.

    N-(2,6-Dimethylphenyl)-5-nitrobenzothiazole: Similar structure but with the nitro group at a different position.

Uniqueness: N-(2,6-Dimethylphenyl)-7-nitro-1,3-benzothiazol-2-amine is unique due to the specific positioning of the nitro and dimethylphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile compound for various applications in research and industry.

Properties

CAS No.

820101-42-6

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-7-nitro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C15H13N3O2S/c1-9-5-3-6-10(2)13(9)17-15-16-11-7-4-8-12(18(19)20)14(11)21-15/h3-8H,1-2H3,(H,16,17)

InChI Key

LZNQVELWYQXSSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NC3=C(S2)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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